Ethyl 3-aminopent-2-enoate
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Overview
Description
Ethyl 3-aminopent-2-enoate is an organic compound with the molecular formula C7H13NO2. It is an ester derivative of 3-aminopent-2-enoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-aminopent-2-enoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:
- Ethyl acetoacetate is treated with a base such as sodium ethoxide in ethanol to form the enolate ion.
- The enolate ion then reacts with ammonia or an amine to form the corresponding aminopent-2-enoate ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminopent-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-aminopent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 3-aminopent-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The amino group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Ethyl 3-aminopent-2-enoate can be compared with similar compounds such as:
Ethyl 3-aminobut-2-enoate: Similar structure but with one less carbon atom in the chain.
Ethyl 3-aminoprop-2-enoate: Even shorter chain with two fewer carbon atoms.
Ethyl 3-aminobut-2-enoate: Similar reactivity but different physical properties due to the shorter chain length.
The uniqueness of this compound lies in its specific chain length and the presence of both an ester and an amino group, which allows for a diverse range of chemical reactions and applications .
Properties
IUPAC Name |
ethyl (Z)-3-aminopent-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-6(8)5-7(9)10-4-2/h5H,3-4,8H2,1-2H3/b6-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLNPHNIOXIZHR-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)OCC)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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